

comparing different synthesis routes for 4-Fluoro-2-methoxy-5-nitroaniline

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxy-5-nitroaniline

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A Comparative Guide to the Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

4-Fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for the anticancer drug Mereletinib.[1]
[2] The efficiency and viability of its synthesis are therefore of critical importance. This guide provides a comparative analysis of different published synthesis routes to this compound, offering a side-by-side look at their methodologies, yields, and starting materials.

Comparative Analysis of Synthesis Routes

The synthesis of **4-fluoro-2-methoxy-5-nitroaniline** can be achieved through several distinct chemical pathways. Below is a summary of the most common routes, with their respective advantages and disadvantages.



| Synthesis Route | Starting Material | Key Reagents | Reported Yield (%) |
|--|---|--|-----------------------------------|
| Route 1: Direct Nitration | 4-Fluoro-2- methoxyaniline | Conc. Nitric Acid, Conc. Sulfuric Acid | 93%[1][3] |
| 4-Fluoro-2- methoxyaniline | Potassium Nitrate, Conc. Sulfuric Acid | 83.7%[4] | |
| Route 2: Protection- Nitration-Deprotection | N-(4-fluoro-2- methoxyphenyl)aceta mide | Fuming Nitric Acid, Sulfuric Acid, then HCl | 73.55% (hydrolysis step)[3][5] |
| Route 3: Nucleophilic Substitution | 2,4-Difluoro-5- nitroaniline | Sodium Methoxide, Methanol | 87.6%[3] |

Experimental Protocols

Route 1: Direct Nitration of 4-Fluoro-2-methoxyaniline

This method involves the direct nitration of 4-fluoro-2-methoxyaniline and has been reported with different nitrating agents.

Method A: Using Concentrated Nitric Acid

In a reaction vessel, 4-fluoro-2-methoxyaniline (3.90 mmol) is dissolved in dichloromethane (39.0 mL). The solution is cooled using an ice bath, and concentrated sulfuric acid (1.85 mL) is added dropwise with continuous stirring. Following this, concentrated nitric acid (5.85 mmol) is added dropwise. The reaction mixture is stirred for 3 hours under ice-cooling. To neutralize the reaction, a saturated aqueous solution of sodium bicarbonate is added until a pH of 8 is achieved. The organic layer is then washed with saturated aqueous sodium bicarbonate solution and saturated brine, dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield the product. This method has been reported to achieve a yield of 93%.[1][3]

Method B: Using Potassium Nitrate

4-fluoro-2-methoxyaniline (20g) is dissolved in concentrated sulfuric acid at -15°C. A solution of potassium nitrate (5.91g) in concentrated sulfuric acid is then slowly added. The mixture is stirred for 2 hours at this temperature. The reaction mixture is subsequently poured into ice



water, and the pH is adjusted to 8.0-9.0 with NaOH, leading to the precipitation of the product. The resulting yellow solid is filtered to give a yield of 83.7%.[4]

Route 2: Protection, Nitration, and Deprotection

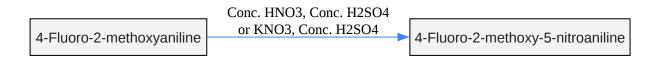
This multi-step approach involves the protection of the aniline group, followed by nitration and subsequent deprotection.

The synthesis begins with the acetylation of 4-fluoro-2-methoxyaniline to form N-(4-fluoro-2-methoxyphenyl)acetamide. This intermediate is then nitrated using fuming nitric acid in sulfuric acid at 0-5°C.[5] The final step is the deprotection (hydrolysis) of the acetamide group. N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) is suspended in methanol (400 ml), and hydrochloric acid is added. The mixture is heated to reflux and stirred for 3.0-5.0 hours. After distillation of the solvent, the residue is cooled and filtered. The solid is then treated with water and the pH is adjusted to 9.0 with a NaOH solution. The product is extracted with ethyl acetate, washed with brine, and dried. The solvent is distilled off, and the residue is treated with petroleum ether to precipitate the final product. A yield of 73.55% was reported for this hydrolysis step.[3][5]

Route 3: Nucleophilic Aromatic Substitution

This route utilizes a nucleophilic aromatic substitution reaction. 2,4-difluoro-5-nitroaniline (20 mmol) is dissolved in anhydrous methanol (50 mL). Sodium methoxide (24 mmol) is then added at room temperature, and the mixture is stirred for 48 hours. Following the reaction, water is added, and the product is extracted with dichloromethane. The combined organic phases are washed with saturated brine, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford a red solid with a yield of 87.6%.[3]

Synthesis Pathway Diagrams



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Caption: Route 1: Direct Nitration of 4-Fluoro-2-methoxyaniline.



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Caption: Route 2: Protection-Nitration-Deprotection Pathway.



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Caption: Route 3: Nucleophilic Aromatic Substitution.

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